

# Application Notes: O-Isopropylhydroxylamine Hydrochloride in the Development of Metal-Chelating Agents

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## Compound of Interest

Compound Name: *O-Isopropylhydroxylamine hydrochloride*

Cat. No.: B044903

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## Introduction

**O-Isopropylhydroxylamine hydrochloride** (CAS No. 4490-81-7) is a versatile synthetic intermediate widely employed in the development of novel therapeutic agents.<sup>[1][2]</sup> Its primary significance lies in its role as a precursor for the synthesis of hydroxamic acids. The hydroxamic acid functional group is a powerful bidentate chelator for various biologically significant metal ions, including iron ( $\text{Fe}^{3+}$ ), zinc ( $\text{Zn}^{2+}$ ), and nickel ( $\text{Ni}^{2+}$ ).<sup>[3][4]</sup> This ability to bind metal ions makes **O-Isopropylhydroxylamine hydrochloride** a crucial building block in the design of metalloenzyme inhibitors and agents to treat metal overload disorders.<sup>[2][3]</sup> The presence of the O-isopropyl group can also confer desirable properties to the final molecule, such as enhanced stability, solubility, and modified biological activity.<sup>[1]</sup>

## Core Applications in Drug Development

The primary application of **O-Isopropylhydroxylamine hydrochloride** in this context is the synthesis of O-isopropyl-substituted hydroxamic acids. These molecules are key components in several areas of drug discovery.

- **Metalloenzyme Inhibition:** Many enzymes rely on a metal ion cofactor (typically  $\text{Zn}^{2+}$ ) in their active site for catalytic activity. Hydroxamic acids derived from **O-Isopropylhydroxylamine hydrochloride** can effectively inhibit these enzymes by chelating this essential metal ion. A

prominent example is in the development of Histone Deacetylase (HDAC) inhibitors.[5] HDACs are zinc-dependent enzymes that play a critical role in gene expression, and their aberrant activity is linked to various cancers.[5] HDAC inhibitors often follow a common pharmacophore model consisting of a zinc-binding group (the chelator), a linker, and a "cap" group that interacts with the enzyme surface.[6] The hydroxamic acid moiety serves as a potent zinc-binding group.[5][6]

- **Iron Chelation Therapy:** Excessive iron accumulation in the body leads to iron overload, a condition that can cause significant organ damage due to the generation of reactive oxygen species.[7] Chelation therapy is the primary treatment for this condition.[7][8] Hydroxamic acids are strong Fe(III) chelators and are investigated for the development of new, effective iron-chelating drugs.[3][9]
- **Antimicrobial Agents:** Some research has explored the potential of hydroxylamine derivatives as antimicrobial agents.[1][2] One mechanism of action involves the inhibition of bacterial enzymes that are metal-dependent, such as ribonucleotide reductases.[1]

## Data Presentation

A summary of the key physicochemical properties of **O-Isopropylhydroxylamine hydrochloride** is provided below.

Property	Value	Reference
CAS Number	4490-81-7	[1][10]
Molecular Formula	C <sub>3</sub> H <sub>10</sub> ClNO	[1][10]
Molecular Weight	111.57 g/mol	[1][10]
Appearance	White crystalline solid	[1]
Melting Point	80-100°C	[11]
Solubility	Soluble in water	[1]

## Experimental Protocols & Methodologies

The following section details a general protocol for the synthesis of an O-isopropyl-substituted hydroxamic acid from a carboxylic acid precursor using **O-Isopropylhydroxylamine hydrochloride**. This method is based on standard peptide coupling techniques.

#### Protocol 1: Synthesis of an O-Isopropyl Hydroxamic Acid via EDC/HOBt Coupling

Objective: To synthesize an O-isopropyl hydroxamic acid from a generic carboxylic acid (R-COOH).

Materials:

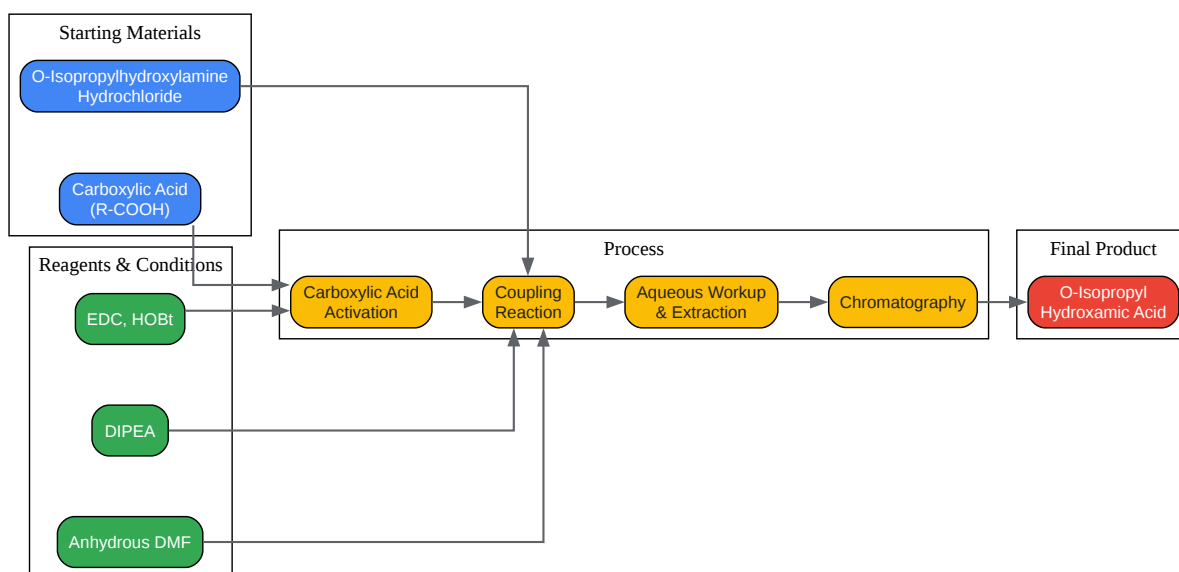
- Carboxylic acid (R-COOH)
- **O-Isopropylhydroxylamine hydrochloride** ( $C_3H_9NO \cdot HCl$ )
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
- Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
- Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate ( $NaHCO_3$ ) solution
- 1 M Hydrochloric acid (HCl)
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ )
- Ethyl acetate (EtOAc)
- Hexanes

Procedure:

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

- Addition of Coupling Agents: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
- Addition of Hydroxylamine: In a separate flask, dissolve **O-Isopropylhydroxylamine hydrochloride** (1.2 eq) in a minimal amount of DMF/DCM and add DIPEA (2.5 eq) to neutralize the hydrochloride salt and generate the free base.
- Coupling Reaction: Add the free O-Isopropylhydroxylamine solution to the activated carboxylic acid mixture. Let the reaction stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
- Workup:
  - Dilute the reaction mixture with ethyl acetate.
  - Wash the organic layer sequentially with 1 M HCl (2 times), saturated aqueous NaHCO<sub>3</sub> (2 times), and brine (1 time). This removes excess reagents, base, and unreacted starting materials.
  - Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>.
  - Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product using flash column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes, to yield the pure O-isopropyl hydroxamic acid.
- Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (<sup>1</sup>H and <sup>13</sup>C) and Mass Spectrometry.

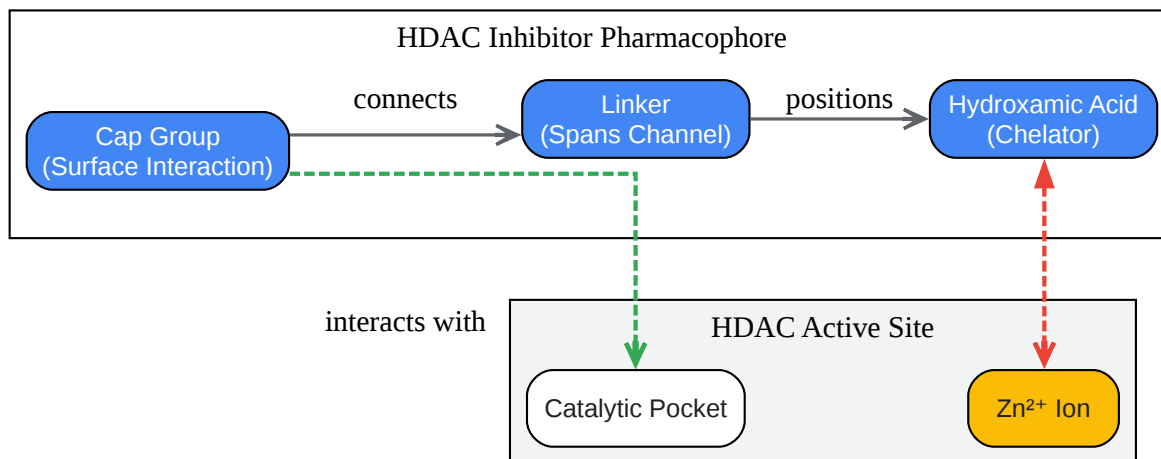
## Visualizations



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Caption: General workflow for hydroxamic acid synthesis.

Caption: Bidentate chelation of a metal ion by hydroxamic acid.



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Caption: Pharmacophore model for HDAC inhibition.

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